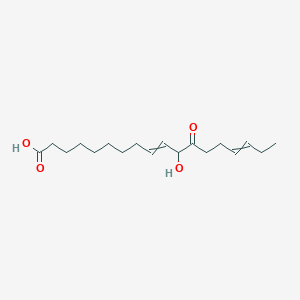
11-Hydroxy-12-oxooctadeca-9,15-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-12-oxooctadeca-9,15-dienoic acid is a polyunsaturated fatty acid derivative. It is a long-chain fatty acid with 18 carbon atoms, featuring hydroxyl and oxo functional groups at the 11th and 12th positions, respectively, and double bonds at the 9th and 15th positions. This compound is part of a broader class of octadecadienoic acids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-12-oxooctadeca-9,15-dienoic acid typically involves the oxidation of linoleic acid derivatives. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxyl and oxo groups at the desired positions. The reaction conditions often require a catalyst to facilitate the oxidation process, ensuring high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are employed to convert linoleic acid into the desired product. This method is advantageous due to its eco-friendly nature and the ability to produce the compound on a large scale with high purity.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-12-oxooctadeca-9,15-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxo and hydroxy derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts are often used to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various hydroxy and oxo derivatives, which can have different biological activities and applications.
Scientific Research Applications
11-Hydroxy-12-oxooctadeca-9,15-dienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of bio-based materials and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 11-Hydroxy-12-oxooctadeca-9,15-dienoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and cellular differentiation. The compound’s ability to modulate these pathways makes it a valuable candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid
- 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid
- (11E,15Z)-9,10,13-Trihydroxy-11,15-octadecadienoic acid
Uniqueness
Compared to similar compounds, 11-Hydroxy-12-oxooctadeca-9,15-dienoic acid is unique due to its specific functional groups and double bond positions, which confer distinct biological activities and chemical reactivity. Its ability to interact with PPARs and modulate metabolic pathways sets it apart from other octadecadienoic acid derivatives.
Properties
CAS No. |
137133-59-6 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
11-hydroxy-12-oxooctadeca-9,15-dienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-10-13-16(19)17(20)14-11-8-6-5-7-9-12-15-18(21)22/h3-4,11,14,17,20H,2,5-10,12-13,15H2,1H3,(H,21,22) |
InChI Key |
CNOAIJUQSAGIPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(=O)C(C=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















